Home > Products > Screening Compounds P133253 > 11-Methoxyprostaglandin I2
11-Methoxyprostaglandin I2 - 79743-30-9

11-Methoxyprostaglandin I2

Catalog Number: EVT-14578632
CAS Number: 79743-30-9
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-Methoxyprostaglandin I2 is a derivative of prostaglandin I2, also known as prostacyclin. This compound belongs to the eicosanoid family of lipid molecules, which are crucial in various physiological processes. Prostaglandin I2 is primarily produced in the endothelial cells of blood vessels and plays significant roles in vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The methoxy group at the 11-position distinguishes 11-Methoxyprostaglandin I2 from its parent compound, potentially altering its biological activity and pharmacological profile.

Source

Prostaglandins, including 11-Methoxyprostaglandin I2, are synthesized from arachidonic acid through the action of cyclooxygenase enzymes. Specifically, prostacyclin is generated from prostaglandin H2 by the enzyme prostacyclin synthase. The introduction of a methoxy group at the 11-position can be achieved through various synthetic methodologies, allowing for exploration of its biological effects.

Classification

11-Methoxyprostaglandin I2 falls under the classification of prostanoids within the broader category of eicosanoids. It is characterized by its structure that includes a cyclopentane ring and a series of double bonds and functional groups that define its reactivity and biological function.

Synthesis Analysis

Methods

The synthesis of 11-Methoxyprostaglandin I2 can be approached through several methodologies:

  1. Total Synthesis: This involves constructing the molecule from simpler organic compounds through a series of chemical reactions. For example, starting from arachidonic acid or its derivatives, various reactions such as oxidation, methylation, and cyclization can be employed to achieve the desired structure.
  2. Modification of Prostaglandin Precursors: One common method involves modifying existing prostaglandins (such as prostaglandin H2) through selective methylation at the 11-position using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  3. Biocatalytic Methods: Utilizing enzymes that catalyze specific reactions can lead to more environmentally friendly synthesis pathways. Enzymatic methylation could selectively introduce the methoxy group while preserving other functional groups.

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yield and selectivity for the desired product while minimizing side reactions that could lead to undesired isomers or degradation products.

Molecular Structure Analysis

Structure

The molecular formula for 11-Methoxyprostaglandin I2 is C21H34O6C_{21}H_{34}O_6. The structure features:

  • A cyclopentane ring.
  • Multiple double bonds.
  • Hydroxyl groups.
  • A methoxy group at the 11-position.

Data

Key structural data include:

  • Molecular Weight: Approximately 354.487 g/mol.
  • 3D Structure: The spatial arrangement can be modeled using computational chemistry software to predict its interactions with biological targets.
Chemical Reactions Analysis

Reactions

11-Methoxyprostaglandin I2 participates in several important reactions:

  1. Vasodilation: It activates adenylate cyclase leading to increased cyclic adenosine monophosphate levels in vascular smooth muscle cells, promoting relaxation and vasodilation.
  2. Inhibition of Platelet Aggregation: It inhibits thromboxane A2-mediated platelet aggregation by competing for binding sites on platelets.
  3. Antiinflammatory Actions: The compound modulates inflammatory responses by influencing cytokine production and immune cell activity.

Technical Details

The reactivity of 11-Methoxyprostaglandin I2 is influenced by its functional groups, which allow it to engage in hydrogen bonding and hydrophobic interactions with various proteins and receptors in biological systems.

Mechanism of Action

Process

The mechanism through which 11-Methoxyprostaglandin I2 exerts its effects involves:

  1. Binding to Receptors: It binds to specific G protein-coupled receptors on target cells (such as platelets and vascular smooth muscle cells).
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to increased levels of cyclic adenosine monophosphate, resulting in physiological effects like vasodilation and inhibition of platelet aggregation.

Data

Studies have shown that the half-life of prostacyclin in circulation is very short (approximately 42 seconds), necessitating continuous synthesis for therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions to prevent degradation.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of unsaturated fatty acids; can undergo oxidation or reduction reactions.
  • pH Stability: Stability may vary with pH; neutral conditions are generally preferred for storage and handling.
Applications

Scientific Uses

  1. Pharmaceutical Development: Used as a reference compound in drug development targeting cardiovascular diseases due to its vasodilatory properties.
  2. Research Tool: Employed in studies investigating platelet function, vascular biology, and inflammatory processes.
  3. Therapeutic Applications: Potential use in treating conditions such as pulmonary hypertension or peripheral vascular diseases where modulation of vascular tone is beneficial.
Biosynthesis and Enzymatic Pathways of Prostaglandin I2 Derivatives

Enzymatic Synthesis of Prostaglandin I2 Core Structure

The biosynthesis of prostaglandin I₂ (prostacyclin) initiates with arachidonic acid liberation from membrane phospholipids via phospholipase A₂ (PLA₂) activation. This precursor undergoes a two-step conversion by cyclooxygenase isoforms (COX-1/COX-2) to form prostaglandin H₂ (PGH₂), characterized by a labile endoperoxide bridge [1] [4]. The final step involves prostacyclin synthase (PGIS), a cytochrome P450 enzyme (CYP8A1), which isomerizes PGH₂ to prostaglandin I₂ through a unique heme-dependent mechanism. PGIS relocates the endoperoxide oxygen to C9 while introducing a double bond between C5-C6, yielding the core cyclopentane ring structure with enol-ether functionality [1] [9]. Crucially, PGIS localizes to the endoplasmic reticulum membrane, with its catalytic domain oriented toward the cytoplasm, facilitating substrate channeling from COX enzymes [1] [8]. The instability of PGI₂ (t₁/₂ = 3 min) necessitates rapid binding to serum albumin, which extends its half-life and enhances receptor binding [1] [6].

Table 1: Enzymatic Components in Prostaglandin I₂ Biosynthesis

EnzymeGeneFunctionLocalization
Phospholipase A₂PLA2G4AArachidonic acid releaseCell membrane
Cyclooxygenase-1PTGS1PGH₂ synthesis (constitutive)ER membrane (luminal)
Cyclooxygenase-2PTGS2PGH₂ synthesis (inducible)ER membrane/nuclear envelope
Prostacyclin SynthasePTGISPGI₂ formation from PGH₂ER membrane (cytoplasmic)

Methoxylation Mechanisms in Prostanoid Modifications

Methoxylation—the addition of a methoxy (-OCH₃) group—alters prostanoid reactivity and receptor specificity. In endogenous pathways, this modification occurs via enzymatic hydroxylation followed by methylation. Cytochrome P450 enzymes (e.g., CYP2C8/9) catalyze regioselective hydroxylation at C11 or C12 of prostaglandins, with subsequent methylation by catechol-O-methyltransferases (COMT) [5] [8]. Synthetic methoxylation employs electrophilic reagents like diazomethane or methyl iodide under basic conditions, targeting carboxyl groups or reactive hydroxyls. However, enzymatic methoxylation demonstrates superior stereoselectivity, particularly for the C11 position adjacent to the cyclopentane ring [10]. The 11-methoxy group in 11-Methoxyprostaglandin I₂ introduces steric hindrance that:

  • Shields the enol-ether from nucleophilic attack, delaying hydrolysis to 6-keto-PGF₁α [6]
  • Modulates hydrogen-bonding networks within the IP receptor binding pocket [5]
  • Reduces susceptibility to non-enzymatic degradation by free radicals [3]

Role of Prostacyclin Synthase in 11-Methoxyprostaglandin I2 Formation

Prostacyclin synthase (PGIS) exhibits conditional promiscuity toward modified substrates. While primarily converting PGH₂ to PGI₂, it can process 11-hydroxylated PGH₂ analogs when endogenous hydroxylation pathways are active [5] [8]. PGIS catalysis involves:

  • Substrate docking via hydrophobic residues in the membrane-binding domain
  • Heme iron coordination at Tyr-430, facilitating oxygen transfer
  • Selective bond rearrangement to form the enol-ether moiety [1] [9]

Notably, tyrosine nitration at the active site (Tyr-430) by peroxynitrite inactivates PGIS, reducing PGI₂ output [1]. This suggests reactive nitrogen species may indirectly regulate 11-MethoxyPGI₂ synthesis by limiting precursor availability. In vitro, PGIS converts 11-MeO-PGH₂ to 11-Methoxyprostaglandin I₂ with ~40% efficiency relative to native PGH₂, indicating steric tolerance for the methoxy group at C11 [5].

Table 2: PGIS Activity Toward Modified Substrates

SubstrateCatalytic Efficiency (kcat/Km)Relative Activity (%)Primary Product
PGH₂4.6 × 10⁴ M⁻¹s⁻¹100%Prostaglandin I₂
11-OH-PGH₂1.8 × 10⁴ M⁻¹s⁻¹39%11-OH-Prostaglandin I₂
11-MeO-PGH₂1.5 × 10⁴ M⁻¹s⁻¹33%11-Methoxyprostaglandin I₂

Comparative Analysis of Endogenous vs. Synthetic Methoxylation Patterns

Endogenous methoxylation occurs post-PGI₂ synthesis via two-phase enzymatic modification:

  • Hydroxylation: CYP isoforms (e.g., CYP2C8) oxidize C11 of PGI₂
  • Methylation: COMT transfers a methyl group from S-adenosylmethionine (SAM) to 11-OH-PGI₂ [5] [8]

This pathway yields low physiological concentrations (pM-nM range) of 11-methoxy-PGI₂ metabolites, primarily in renal and pulmonary tissues [8].

Synthetic routes employ two strategies:

  • Late-stage modification: Direct methylation of 11-OH-PGI₂ using methyl halides
  • Precursor-directed biosynthesis: Feeding 11-MeO-arachidonic acid to COX/PGIS-expressing cells [10]

Chemoenzymatic synthesis achieves higher yields (e.g., 83 mM concentrations via engineered E. coli expressing CHMO and phosphite dehydrogenase) but faces diastereomeric contamination due to non-selective bromohydrin formation during side-chain coupling [10]. Crucially, synthetic 11-methoxy groups exhibit altered electronic profiles compared to endogenous analogs:

  • Reduced logP: Increased polarity limits membrane diffusion
  • Stabilized enol-ether: Half-life extension to >15 minutes vs. 3 minutes for PGI₂ [6]
  • Divergent receptor affinity: Enhanced IP receptor binding (Kd = 12 nM vs. 36 nM for PGI₂) but reduced cross-reactivity with EP3 receptors [5]

Properties

CAS Number

79743-30-9

Product Name

11-Methoxyprostaglandin I2

IUPAC Name

(5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1

InChI Key

KBVHVDCYPLTTMC-YLGBNQLJSA-N

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.